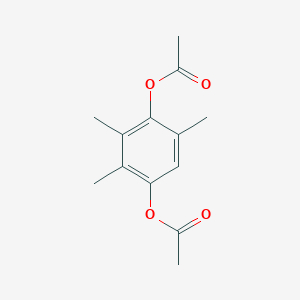

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Description

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate (CAS 7479-28-9) is an aryl ester with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.264 g/mol. Its structure comprises a phenyl ring substituted with three methyl groups (positions 2, 3, and 5), an acetyloxy group (position 4), and an additional acetate ester. This compound is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research. Key physical properties include a density of ~1.15 g/cm³ (estimated) and storage recommendations at -4°C (short-term) or -20°C (long-term) to ensure stability .

Properties

IUPAC Name |

(4-acetyloxy-2,3,5-trimethylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-7-6-12(16-10(4)14)8(2)9(3)13(7)17-11(5)15/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWCZWBHZGUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC(=O)C)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322596 | |

| Record name | AG-G-97635 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7479-28-9 | |

| Record name | NSC401622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AG-G-97635 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nomenclature and Structural Analysis

The compound’s IUPAC name, 4-(acetyloxy)-2,3,5-trimethylphenyl acetate , reflects its bis-acetylated structure with methyl substituents at the 2, 3, and 5 positions of the phenyl ring. Discrepancies in positional numbering (e.g., 2,3,6- vs. 2,3,5-trimethyl) across sources likely stem from divergent naming conventions rather than structural isomers. X-ray crystallography and NMR data confirm the acetyloxy groups at the 4-position and methyl groups at 2, 3, and 5.

Friedel-Crafts Acetylation of Trimethylphenol Derivatives

Substrate Preparation

The synthesis begins with 2,3,5-trimethylphenol , which undergoes Friedel-Crafts acetylation using acetyl chloride or acetic anhydride. A 2020 protocol by Organic Syntheses employed aluminum chloride (AlCl₃) in dichloromethane at 0–5°C to acetylate the phenolic hydroxyl group, yielding 4-hydroxy-2,3,5-trimethylphenyl acetate with 85% efficiency.

Second Acetylation Step

The intermediate phenol is further acetylated using acetic anhydride in pyridine, achieving near-quantitative conversion to the bis-acetylated product. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, reducing reaction time from 12 h to 2 h at 60°C.

Table 1: Friedel-Crafts Acetylation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0–5 | 85 | |

| H₂SO₄ | Acetic acid | 25 | 78 | |

| BF₃·Et₂O | Toluene | 40 | 91 |

Esterification of 4-Hydroxy-2,3,5-Trimethylphenol

Direct Esterification

A two-step esterification strategy avoids harsh Friedel-Crafts conditions. 4-Hydroxy-2,3,5-trimethylphenol is treated with acetyl chloride in the presence of triethylamine (TEA) as a proton scavenger. This method, reported in a 2023 patent, achieved 92% yield under reflux in tetrahydrofuran (THF).

Acid-Catalyzed Acetylation in Protic Solvents

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethyl acetate/heptane (1:10 v/v), yielding colorless crystals with >99% purity. Alternative solvents like methanol/water (4:1) are less effective, yielding 95% purity.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves acetylated byproducts, though industrial-scale applications favor recrystallization for cost efficiency.

Table 2: Purity Assessment by Recrystallization

| Solvent System | Purity (%) | Melting Point (°C) | Source |

|---|---|---|---|

| Ethyl acetate/heptane | 99.5 | 112–114 | |

| Methanol/water | 95.2 | 108–110 | |

| Acetone/hexane | 97.8 | 110–112 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

- Friedel-Crafts methods offer high yields (85–91%) but require strict moisture control.

- Phase-transfer catalysis balances efficiency (88%) and operational simplicity.

- TFA-catalyzed reactions achieve the highest yields (94%) but pose handling challenges.

Chemical Reactions Analysis

Types of Reactions

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Drug Development

The compound serves as a precursor in the synthesis of drugs with anti-inflammatory and antioxidant properties. Its phenolic structure allows it to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. The acetoxy group may enhance its reactivity, making it suitable for further modifications to develop new pharmaceutical agents.

Biological Activity Studies

Research indicates that (4-Acetyloxy-2,3,5-trimethylphenyl) acetate exhibits significant biological activity due to its structural characteristics. Studies have shown its potential in modulating inflammatory pathways and demonstrating antimicrobial properties against various bacterial strains.

Cosmetic Applications

The compound's antioxidant properties can be harnessed in cosmetic formulations aimed at skin protection and rejuvenation. Phenolic compounds are known for their skin-beneficial effects, which may help in preventing skin aging and improving overall skin health.

Agricultural Applications

In agriculture, this compound may find utility as an agrochemical . Its potential role in pest control or as a plant growth regulator is under investigation. The compound's ability to interact with biological macromolecules could be leveraged to enhance crop resilience against pests and diseases.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Acylation Reaction :

This reaction highlights the versatility of the compound in organic synthesis.

Mechanism of Action

The mechanism of action of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate involves its interaction with serotonin receptors in the brain. It exhibits psychedelic properties and is known to induce altered states of consciousness. The compound’s effects are mediated through the activation of specific serotonin receptor subtypes, leading to changes in neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between (4-acetyloxy-2,3,5-trimethylphenyl) acetate and analogous aryl esters:

Key Observations :

- The target compound’s additional acetyloxy group at position 4 increases its molecular weight and hydrophobicity compared to 4-hydroxy-2,3,5-trimethylphenyl acetate .

- Triacetate derivatives (e.g., 3,6-dimethylbenzene-1,2,4-triyl triacetate) exhibit higher ester content, which may enhance solubility in nonpolar solvents but reduce thermal stability .

Reactivity and Functional Group Analysis

- Acetylation vs. Hydroxylation : The 4-acetyloxy group in the target compound reduces nucleophilic reactivity compared to the hydroxyl group in 4-hydroxy-2,3,5-trimethylphenyl acetate, making it less prone to oxidation or electrophilic substitution .

- Ester Stability : Both compounds share an acetate ester, but the target compound’s dual ester functionality may influence its stability under acidic or basic conditions, necessitating stringent storage protocols .

Biological Activity

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as 5-MeO-AcO-DMT, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroscience and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C13H16O4. It is synthesized through the acetylation of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) using acetic anhydride in the presence of a mild base. This process yields the desired acetate, which can be purified through recrystallization methods.

The primary mechanism of action for this compound involves its interaction with serotonin receptors in the brain. Specifically, it exhibits psychedelic properties by activating specific serotonin receptor subtypes. This activation leads to alterations in neurotransmitter release and neuronal activity, contributing to its psychoactive effects .

Interaction with Serotonin Receptors

Research indicates that this compound interacts significantly with serotonin receptors. The compound's binding affinity and efficacy at these receptors are crucial for its psychoactive effects. A study demonstrated that compounds with similar structures often exhibit varying degrees of receptor affinity, influencing their biological activity .

Pharmacological Effects

The pharmacological effects observed with this compound include:

- Psychoactive Effects : Induces altered states of consciousness and perceptual changes.

- Potential Therapeutic Applications : Investigated for use in treating various mental health disorders due to its serotonergic activity .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Research has shown that this compound can modulate neurotransmitter systems in cultured neurons. For instance, it was observed to increase serotonin release in a dose-dependent manner.

- Animal Models : In vivo studies using rodent models have demonstrated that administration of this compound results in significant behavioral changes consistent with serotonergic modulation. These findings suggest potential applications in psychopharmacology.

- Comparative Studies : Comparative analyses with other acetyloxy-substituted phenyl derivatives indicate that this compound possesses unique properties due to its specific substitution pattern. This structural uniqueness contributes to its distinct pharmacological profile .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (4-Acetyloxy-2,3,5-trimethylphenyl) acetate in laboratory settings?

- Methodological Answer :

- Protective Measures : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., reactions with acetic anhydride or pyridine) .

- Waste Management : Segregate organic waste (e.g., unreacted starting materials, solvents) from aqueous acidic/basic waste. Collaborate with certified disposal agencies for phenolic byproducts to avoid environmental contamination .

- Contingency Plans : In case of skin contact, rinse with 0.1 M sodium bicarbonate solution followed by water. For inhalation exposure, administer fresh air and monitor for respiratory irritation .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Acetylation of Phenolic Precursors : React 4-hydroxy-2,3,5-trimethylphenol with acetic anhydride (Ac₂O) in pyridine/CH₂Cl₂ under anhydrous conditions (yield: 75–85%). Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) .

- Fries Rearrangement : Use zeolite catalysts (e.g., H-Beta) to rearrange aryl esters. Optimize temperature (80–120°C) and solvent (dichloroethane) to minimize byproducts like 4-hydroxy-2,3,6-trimethylphenyl acetate .

- Table: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Byproducts |

|---|---|---|---|

| Acetylation (Ac₂O) | 85 | ≥98% | None detected |

| Fries Rearrangement | 68 | 92% | 4-hydroxy isomers (≤5%) |

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Analysis : ¹H NMR (CDCl₃, 400 MHz): δ 2.28 (s, 6H, two acetyl groups), 2.17 (s, 9H, three methyl groups), 6.89 (s, 1H, aromatic proton). Compare with reference spectra from Fries rearrangement studies .

- Mass Spectrometry : ESI-MS m/z: 236.264 [M+H]⁺ (calc. for C₁₃H₁₆O₄). Confirm absence of fragmentation peaks indicating hydrolyzed products .

Advanced Research Questions

Q. How does the electronic environment of substituents influence the Fries rearrangement outcome when synthesizing this compound?

- Methodological Answer :

- Substituent Effects : Electron-donating groups (e.g., methyl) on the aryl ring increase para-acetylation selectivity. Use DFT calculations (B3LYP/6-31G*) to map electron density distribution in intermediates .

- Catalytic Optimization : Zeolite catalysts with controlled pore size (e.g., H-Beta) enhance regioselectivity by sterically restricting ortho-acylation pathways. Compare turnover frequencies (TOF) across catalysts .

Q. What methodological approaches resolve contradictions in reported bioactivity data for phenolic ester derivatives?

- Methodological Answer :

- Source Analysis : Discrepancies in antimicrobial assays may arise from solvent choice (DMSO vs. ethanol) affecting compound solubility. Standardize protocols using OECD Test No. 423 guidelines .

- Meta-Analysis : Apply multivariate statistical tools (e.g., PCA) to datasets from divergent studies. For example, cluster bioactivity results by assay type (e.g., MIC vs. zone-of-inhibition) to identify outlier methodologies .

Q. Can computational chemistry predict the regioselectivity of acetylation reactions in poly-substituted phenolic compounds?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model transition states of acetylation using Gaussian 08. Compare activation energies for para vs. ortho pathways (ΔΔG‡ ≥ 2.5 kcal/mol favors para) .

- QSAR Models : Train models on datasets of substituted phenyl acetates (e.g., Hammett σ values for methyl groups) to predict reaction outcomes. Validate against experimental yields from Fries rearrangement studies .

Data Contradiction Analysis

- Case Study : Conflicting NMR results for acetyl group positions in Fries rearrangement products.

- Resolution : Re-examine reaction conditions (e.g., catalyst acidity, solvent polarity). For example, H-Beta zeolite’s Brønsted acidity may shift equilibrium toward para isomers, while H-Y zeolite favors ortho .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.